molecular formula C25H27FN2O3 B2943112 2-(2-(Diethylamino)ethyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631883-98-2

2-(2-(Diethylamino)ethyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2943112
CAS No.: 631883-98-2
M. Wt: 422.5
InChI Key: KZRMPBSEPYFSII-UHFFFAOYSA-N
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Description

2-(2-(Diethylamino)ethyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its core structure consists of a fused chromene-pyrrole-dione system, with key substituents including a 2-fluorophenyl group at position 1, diethylaminoethyl chain at position 2, and methyl groups at positions 6 and 5. This compound is synthesized via a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, achieving yields of 43–86% depending on substituent compatibility . The diethylaminoethyl group enhances solubility in polar solvents, while the 2-fluorophenyl and methyl groups contribute to steric and electronic modulation .

Properties

IUPAC Name

2-[2-(diethylamino)ethyl]-1-(2-fluorophenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O3/c1-5-27(6-2)11-12-28-22(17-9-7-8-10-19(17)26)21-23(29)18-13-15(3)16(4)14-20(18)31-24(21)25(28)30/h7-10,13-14,22H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRMPBSEPYFSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C(=C3)C)C)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-(Diethylamino)ethyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of pyrrole derivatives. This compound features a unique chromeno-pyrrole structure and is characterized by its diethylamino and fluorophenyl substituents. The biological activity of such compounds has been the subject of extensive research due to their potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Structural Characteristics

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₉H₂₃FN₂O₃
  • Molecular Weight : 348.39 g/mol
  • CAS Number : 631888-45-4

Structural Features

FeatureDescription
Chromeno-pyrrole backboneFused ring system contributing to reactivity
Diethylamino groupEnhances solubility and biological activity
Fluorophenyl substituentPotentially increases binding affinity to biological targets

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, pyrrole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. Preliminary studies suggest that this compound may interact with key proteins involved in cancer progression.

Anti-inflammatory Effects

Pyrrole derivatives are also known for their anti-inflammatory properties. The diethylamino group may enhance the compound's ability to modulate inflammatory pathways. Research on related compounds indicates potential efficacy in reducing cytokine release and inhibiting pro-inflammatory signaling pathways.

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against various pathogens, including bacteria and fungi. The binding affinity to microbial enzymes could be a focus for future studies.

The mechanisms through which this compound exhibits its biological effects include:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer metabolism.
  • Receptor Modulation : Interaction with specific receptors that regulate cell growth and inflammation.
  • Molecular Docking Studies : Computational studies can elucidate binding affinities and interaction sites on target proteins.

Comparison with Similar Compounds

Infrared Spectroscopy (IR)

  • Target Compound: Expected C=O stretches at ~1700–1650 cm⁻¹ (dione system) and N–H/C–N stretches from the diethylaminoethyl group at ~2800–2700 cm⁻¹ .
  • Analog with 2-Hydroxyethyl (4{4–19-7}): Shows a broad O–H stretch at 3371 cm⁻¹, absent in the target compound due to the tertiary amine .

Nuclear Magnetic Resonance (NMR)

  • 1H NMR: The diethylaminoethyl group in the target compound would exhibit signals for –N(CH₂CH₃)₂ at δ ~2.5–3.0 (quartet) and –CH₂–N– at δ ~3.5–4.0, distinct from pyridinyl protons (δ ~7.0–8.5) in or hydroxyethyl protons (δ ~3.4–3.8) in .
  • 13C NMR: The 2-fluorophenyl group would show C–F coupling (δ ~160 ppm for C–F), differentiating it from non-fluorinated aryl analogs .

Mass Spectrometry (MS)

  • The target compound’s molecular ion (M⁺+1) is predicted at m/z 454.2 (C₂₅H₂₈FN₂O₃), compared to m/z 440.1 for a trimethoxyphenyl analog .

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